Methyl 2-hexynoate
Overview
Description
Methyl 2-hexynoate is a chemical compound that is part of a broader class of alkynoates, which are esters derived from alkynoic acids. These compounds are of interest in various fields, including organic synthesis and materials science, due to their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of methyl 2-hexynoate can be achieved through several methods. One approach involves the annulation of 3-alkyl-2-pyrazolin-5-ones, leading to the formation of methyl 2-hexynoate as a product . This process includes steps such as esterification, oxidation, and the use of thallium(III) nitrate. Another method for synthesizing related compounds involves the reaction of (2-benzyloxy)ethyloxirane with the dianion of phenylselenoacetic acid, followed by esterification with diazomethane . Although not directly synthesizing methyl 2-hexynoate, these methods provide insight into the synthetic routes that can be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-hexynoate has been studied using various spectroscopic techniques and computational methods. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . While this compound is not methyl 2-hexynoate, the techniques used are applicable to the structural analysis of methyl 2-hexynoate.
Chemical Reactions Analysis
Methyl 2-hexynoate and related compounds can undergo various chemical reactions. For example, the synthesis of compounds containing the isoprene unit, such as methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, involves elimination reactions and the use of bases . These reactions are indicative of the types of transformations that methyl 2-hexynoate might undergo, such as addition or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-hexynoate can be inferred from studies on similar compounds. For instance, the influence of methylation on the structure and stability of polyadenylic acid suggests that methylation can affect the thermal stability of certain structures . Although this study does not directly relate to methyl 2-hexynoate, it provides a general understanding of how methylation might influence the properties of methyl esters.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-hexynoate has been utilized in various synthesis processes. For example, it is produced from 3-Alkyl-2-Pyrazolin-5-ones in organic syntheses, illustrating its role as an intermediate in the formation of heterocyclic compounds (Taylor et al., 2003). Additionally, it has been involved in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring (Stach et al., 1987).
Polymerization and Material Science
In material science, methyl 2-hexynoate has been used in the radical homopolymerization of cyclic monomers, leading to polymers with specific thermal properties (Moszner et al., 2003).
Biomedical Research
In biomedical research, radiolabeling studies have used derivatives of methyl 2-hexynoate, like methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, as potential neuroprotective drugs, showing its ability to cross the brain-blood barrier (Yu et al., 2003).
Environmental Applications
Methyl 2-hexynoate and its derivatives have been investigated for their role in environmental processes. For instance, the study of detoxification of 2-Heptyl-4-hydroxyquinoline N-oxide by bacteria involves metabolic transformations related to compounds structurally similar to methyl 2-hexynoate (Thierbach et al., 2017).
Fuel and Energy
Research into improving fuel quality has also involved methyl 2-hexynoate derivatives. For example, a study on the synthesis of additives from palm oil for diesel fuel enhancement, aiming to increase cetane numbers, is relevant to the broader understanding of this chemical's potential applications (Nasikin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl hex-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPZBFOJDXEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172349 | |
Record name | Methyl hex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hexynoate | |
CAS RN |
18937-79-6 | |
Record name | Methyl 2-hexynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18937-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hexynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18937-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hex-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 2-hexynoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM8E2XC4ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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